molecular formula C22H20F3N3O3 B2603710 2-(2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol CAS No. 898918-57-5

2-(2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol

Cat. No.: B2603710
CAS No.: 898918-57-5
M. Wt: 431.415
InChI Key: KEIPVPAPVZOVCH-UHFFFAOYSA-N
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Description

2-(2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the methoxyphenyl and trifluoromethyl groups. The final steps involve the attachment of the amino group and the 2-methylallyl ether moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize automated systems to control reaction parameters and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, would be essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or other strong nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the nitro group would produce aniline derivatives.

Scientific Research Applications

2-(2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[2-amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O3/c1-12(2)11-31-15-8-9-16(17(29)10-15)19-18(13-4-6-14(30-3)7-5-13)20(22(23,24)25)28-21(26)27-19/h4-10,29H,1,11H2,2-3H3,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIPVPAPVZOVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC(=C(C=C1)C2=C(C(=NC(=N2)N)C(F)(F)F)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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